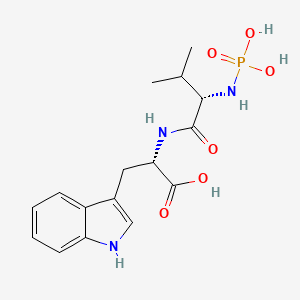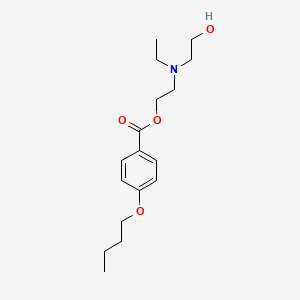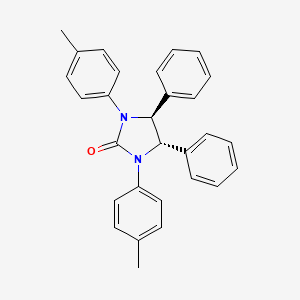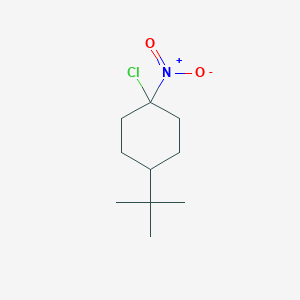![molecular formula C19H16N2 B14432715 3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole CAS No. 76145-60-3](/img/structure/B14432715.png)
3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with 4-methylbenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Similar structure but lacks the naphtho[1,2-D] core.
4-Methylimidazole: Similar substituent but different core structure.
Naphtho[1,2-D]imidazole: Lacks the methyl and methylphenyl substituents.
Uniqueness
3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and methylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
76145-60-3 |
|---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-methyl-2-(4-methylphenyl)benzo[e]benzimidazole |
InChI |
InChI=1S/C19H16N2/c1-13-7-9-15(10-8-13)19-20-18-16-6-4-3-5-14(16)11-12-17(18)21(19)2/h3-12H,1-2H3 |
InChI Key |
RCOJYZKGRSQLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2C)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)


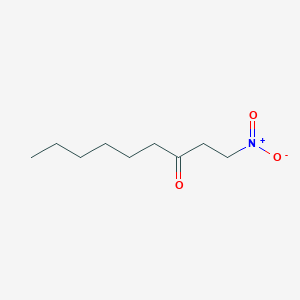

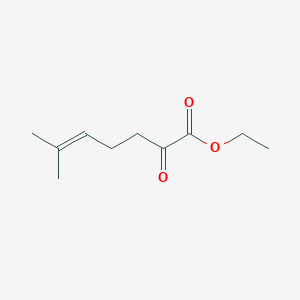
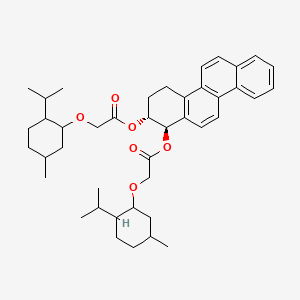
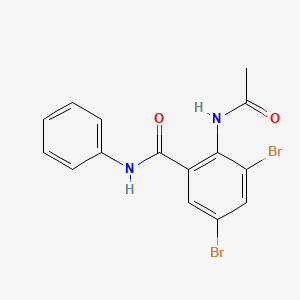
![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)

